molecular formula C21H22O5 B12309560 Notoptol

Notoptol

Cat. No.: B12309560
M. Wt: 354.4 g/mol
InChI Key: WIEGIEBFVOUTDV-OVXNXNIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Notoptol (CAS: 88206-49-9; molecular formula: C₂₁H₂₂O₅) is a furanocoumarin derivative primarily isolated from Notopterygium incisum (羌活, Qianghuo) and Peucedanum alsaticum . It is recognized for its anti-inflammatory, antioxidant, and anti-arthritic properties, with applications in traditional Chinese medicine (TCM) formulations such as Qianghuo Shengshi Decoction (QHSSD) . This compound’s molecular structure features a coumarin core substituted with a monoterpenyloxy side chain at the C-5 position, which influences its bioactivity and binding affinity to target proteins .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+

InChI Key

WIEGIEBFVOUTDV-OVXNXNIRSA-N

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O

Origin of Product

United States

Preparation Methods

Crude Extract Preparation

  • Plant Material : Dried fruits of Peucedanum alsaticum are ground to a fine powder (particle size < 0.5 mm) to maximize surface area for solvent interaction.
  • Solvent Selection : Sequential extraction with nonpolar to polar solvents (hexane → ethyl acetate → methanol) isolates coumarins in the ethyl acetate fraction, which contains this compound.
  • Yield : 1 kg of dried material typically yields 10–15 g of ethyl acetate crude extract, with this compound constituting < 0.1% by weight.

High-Performance Counter-Current Chromatography (HPCCC)

HPCCC, a liquid-liquid separation technique, is the most effective method for isolating this compound due to its ability to handle complex matrices without solid-phase adsorption.

Solvent System Optimization

The biphasic solvent system n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v) achieves optimal partition coefficients (K values) for this compound (K = 1.2–1.5), balancing resolution and run time:

Parameter Value
Stationary Phase Upper organic phase
Mobile Phase Lower aqueous phase
Flow Rate 2.5 mL/min (analytical) → 15 mL/min (preparative)
Rotation Speed 1,600 rpm
Temperature 25°C

Scale-Up Process

  • Analytical to Preparative Transition : A 1 g crude extract separation at the analytical scale (100 mL column volume) is linearly scaled to a 10 g load on a 1,000 mL column, maintaining resolution.
  • Output : From 1 g of crude extract, HPCCC yields 0.7 mg of this compound at 99.5% purity, alongside co-eluted dihydropyranochromones (e.g., ledebouriellol).

Complementary Purification Techniques

Silica Gel Chromatography

  • Gradient Elution : Post-HPCCC fractions containing this compound are further purified using silica gel (200–300 mesh) with a gradient of methylene chloride/ethyl acetate (10:1 → 1:1).
  • Recovery : Additional 10–15% yield improvement is achieved, though with longer processing times (~48 hrs) compared to HPCCC.

Preparative HPLC

  • Conditions : C18 column (250 × 21.2 mm, 5 μm), isocratic acetonitrile/water (55:45) at 10 mL/min, UV detection at 320 nm.
  • Purity Enhancement : Final polishing steps increase purity from 95% to >99%, critical for pharmacological assays.

Analytical Characterization

Structural Elucidation

  • Spectroscopic Data :
    • UV-Vis : λₘₐₓ = 318 nm (coumarin chromophore).
    • HR-ESI-MS : [M+H]⁺ at m/z 355.1543 (calc. 355.1547 for C₂₀H₁₉O₅).
    • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J = 9.5 Hz, H-4), 6.25 (d, J = 9.5 Hz, H-3), 3.92 (s, OCH₃).

Purity Assessment

  • HPLC-DAD : C18 column (4.6 × 250 mm, 5 μm), gradient elution (acetonitrile/water 40% → 70% over 20 min), retention time = 12.3 min.
  • Limitations : Co-elution with alsaticol in normal-phase systems necessitates orthogonal methods (e.g., reverse-phase HPLC) for accurate quantification.

Chemical Reactions Analysis

Types of Reactions: Notoptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

Notoptol exhibits several pharmacological properties that make it a subject of interest in medicinal research:

  • Anti-inflammatory Effects : Research indicates that this compound possesses significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Analgesic Activity : The compound has been shown to provide pain relief, which is beneficial in the management of chronic pain conditions .
  • Melanin Stimulation : this compound can stimulate melanin formation, suggesting potential applications in dermatology for conditions like vitiligo or other pigmentation disorders .

Antimicrobial Applications

This compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Infections : Studies have indicated that this compound shows effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development .
  • Viral Infections : Preliminary studies suggest that this compound may inhibit the replication of viruses such as HIV and influenza, indicating its potential as an antiviral agent .

Cancer Research

This compound's role in cancer research is particularly noteworthy:

  • Apoptosis Induction : Research has shown that this compound can induce apoptosis in cancer cells, particularly in leukemia models, highlighting its potential as a therapeutic agent in oncology .
  • Combination Therapies : this compound is being explored as part of combination therapies to enhance the efficacy of existing chemotherapeutic agents while reducing toxicity .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for its application:

MechanismDescription
NF-κB PathwayThis compound may modulate the NF-κB signaling pathway, which is involved in inflammation and cancer progression .
JAK/STAT SignalingIt has been suggested that this compound interacts with JAK/STAT pathways, influencing immune responses and cell proliferation .
MAPK/ERK PathwayThe compound may affect the MAPK/ERK signaling pathway, which plays a critical role in cell division and survival .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anti-inflammatory Effects
    A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, supporting its use in inflammatory conditions.
  • Case Study 2: Antiviral Activity
    In vitro studies showed that this compound inhibited the replication of the influenza virus, suggesting its potential as an antiviral treatment. Further research is needed to validate these findings in clinical settings.

Comparison with Similar Compounds

Structural Comparison with Analogous Coumarins

Notoptol shares structural homology with other coumarins, as demonstrated by similarity indices and spectroscopic

Table 1: Structural Similarity Scores (Tanimoto Index)
Compound Similarity to GSK1016790A* Source
This compound 0.55 Notopterygium incisum
Notopterol 0.55 N. incisum
Bergamottin 0.56 Citrus spp.
Isoimperatorin 0.54 Angelica spp.
Hypaconitine 0.56 Aconitum spp.

*GSK1016790A is a reference compound for "hot" TCM properties .

Key Structural Differences :

  • Side Chain Configuration: this compound’s monoterpenyloxy side chain at C-5 has a cis-double bond at C-18, distinct from the trans-configuration in its isomer, compound 3 (5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene) .
  • Functional Groups: Unlike bergapten (a linear furanocoumarin), this compound contains a prenyl group, enhancing its interaction with hydrophobic protein pockets .

Pharmacological Activity Comparison

Anti-inflammatory Effects

This compound inhibits nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 25.19 ± 2.44 μmol/L), though less potent than bergamottin (IC₅₀ = 8.50 ± 0.73 μmol/L) . Its mechanism involves suppressing TNF-α, MAPK, and CREB phosphorylation, which are critical in inflammatory pathways .

Table 2: Comparative Anti-inflammatory Activity of Coumarins
Compound IC₅₀ (μmol/L) Key Targets
This compound 25.19 ± 2.44 TNF-α, MAPK, VEGFA
Bergamottin 8.50 ± 0.73 CYP3A4, P-glycoprotein
Notopterol 16.80 ± 3.74 NF-κB, IL-6
Multi-Target Binding Affinity

In QHSSD, this compound exhibits high binding affinity to TNF-α (Vina score < -5 kcal/mol) and EGFR, comparable to mediacarpin and cnidilin . Its node degree in component-target networks (degree = 33) underscores its centrality in multi-component TCM formulations .

Bioavailability and Natural Sources

  • Natural Abundance: this compound is a major constituent in N. incisum rhizomes, often co-occurring with notopterol and isoimperatorin . Its concentration varies geographically, with higher yields in Sichuan Province (China) .
  • Extraction Efficiency : HPCCC isolation from Peucedanum ostruthium yields 0.7 mg/g crude extract, lower than ledebouriellol (1.46 mg/g) due to structural complexity .

Q & A

How can researchers formulate a focused research question on Notoptol using established scientific frameworks?

  • Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) over [timeframe]?" This ensures specificity and aligns with criteria for feasibility, novelty, and relevance .

Q. What are the key considerations when designing experiments to study this compound's biochemical mechanisms?

  • Methodological Answer :
  • Define independent/dependent variables (e.g., dosage, exposure time vs. enzyme activity).
  • Include replication (biological/technical replicates) and controls (positive/negative, vehicle).
  • Validate protocols using peer-reviewed methods (e.g., HPLC for purity checks, in vitro assays for activity) .
    • Table 1 : Common Analytical Techniques for this compound Characterization
TechniqueParameters MeasuredKey Considerations
HPLC-MSPurity, metabolitesColumn selection, ionization mode
NMRStructural elucidationSolvent compatibility, 2D experiments
SPRBinding affinitySurface functionalization, buffer pH
Adapted from reproducibility guidelines .

Q. How to identify research gaps in this compound studies using literature reviews?

  • Methodological Answer :
  • Conduct systematic reviews with databases (PubMed, SciFinder) using keywords: "this compound AND [mechanism/target]".
  • Map contradictions (e.g., efficacy in in vivo vs. in vitro models) and unresolved variables (e.g., pH-dependent stability) .

Advanced Research Questions

Q. How should conflicting data on this compound's pharmacokinetic properties be analyzed and resolved?

  • Methodological Answer :
  • Perform meta-analysis to aggregate data from disparate studies, applying statistical models (random-effects) to account for heterogeneity.
  • Validate methodologies: Compare assay conditions (e.g., plasma protein binding assays vs. microsomal stability tests) .
    • Table 2 : Common Contradictions in this compound Research
ContradictionResolution Strategy
Variability in IC50 valuesStandardize assay protocols (e.g., ATP levels in cell viability assays)
Discrepant bioavailabilityEvaluate formulation differences (nanoparticles vs. free compound)
Based on iterative analysis frameworks .

Q. What methodologies are recommended for optimizing this compound's isolation protocols from novel biological sources?

  • Methodological Answer :
  • Use design of experiments (DoE) to test variables (extraction solvent, temperature, sonication time).
  • Apply response surface methodology (RSM) to model yield vs. cost-efficiency .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound's polypharmacology?

  • Methodological Answer :
  • Use pathway enrichment tools (KEGG, Gene Ontology) to identify overlapping targets.
  • Apply machine learning (random forests, neural networks) to predict off-target interactions .

Methodological Guidelines for Data Analysis

  • Handling Negative Results :
    • Use sensitivity analysis to determine if non-significant outcomes stem from underpowered experiments (e.g., small sample sizes) .
  • Statistical Validation :
    • Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.